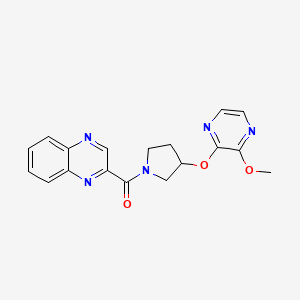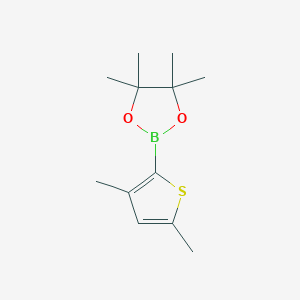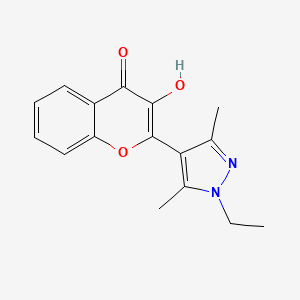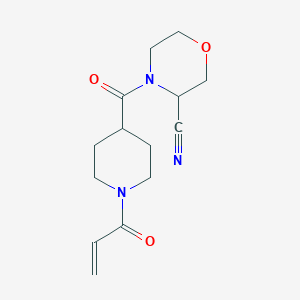![molecular formula C17H20ClN3OS B2417241 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide CAS No. 361477-44-3](/img/structure/B2417241.png)
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide, also known as TAK-915, is a novel compound that has been developed for potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Scientific Research Applications
Biological Activities
This compound is a derivative of pyrazoline . Pyrazolines and their derivatives have been found to have a wide range of biological activities. They have been used in the development of many new promising drugs .
Antibacterial Properties
Pyrazoline derivatives have been reported to have antibacterial properties . This makes them potentially useful in the development of new antibacterial drugs .
Antifungal Properties
In addition to their antibacterial properties, pyrazoline derivatives have also been found to have antifungal properties . This could make them useful in the treatment of fungal infections .
Antiparasitic Properties
Pyrazoline derivatives have been reported to have antiparasitic properties . This could make them useful in the treatment of parasitic infections .
Anti-inflammatory Properties
Pyrazoline derivatives have been found to have anti-inflammatory properties . This could make them useful in the treatment of conditions involving inflammation .
Antidepressant Properties
Pyrazoline derivatives have been found to have antidepressant properties . This could make them useful in the treatment of depression .
Anticonvulsant Properties
Pyrazoline derivatives have been found to have anticonvulsant properties . This could make them useful in the treatment of conditions involving seizures .
Antioxidant Properties
Pyrazoline derivatives have been found to have antioxidant properties . This could make them useful in the treatment of conditions involving oxidative stress .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-3-11(4-2)17(22)19-16-14-9-23-10-15(14)20-21(16)13-7-5-12(18)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHHBFJZOOFJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2417158.png)



![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2417163.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2417165.png)






![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)